7-methyl-3-(4-methylphenyl)-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile 7-methyl-3-(4-methylphenyl)-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile
Brand Name: Vulcanchem
CAS No.: 166671-41-6
VCID: VC21398680
InChI: InChI=1S/C22H18N4/c1-14-7-9-16(10-8-14)25-12-11-17-15(2)18(13-23)21-24-19-5-3-4-6-20(19)26(21)22(17)25/h3-10H,11-12H2,1-2H3
SMILES: CC1=CC=C(C=C1)N2CCC3=C2N4C5=CC=CC=C5N=C4C(=C3C)C#N
Molecular Formula: C22H18N4
Molecular Weight: 338.4g/mol

7-methyl-3-(4-methylphenyl)-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile

CAS No.: 166671-41-6

Cat. No.: VC21398680

Molecular Formula: C22H18N4

Molecular Weight: 338.4g/mol

* For research use only. Not for human or veterinary use.

7-methyl-3-(4-methylphenyl)-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile - 166671-41-6

Specification

CAS No. 166671-41-6
Molecular Formula C22H18N4
Molecular Weight 338.4g/mol
IUPAC Name 7-methyl-3-(4-methylphenyl)-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile
Standard InChI InChI=1S/C22H18N4/c1-14-7-9-16(10-8-14)25-12-11-17-15(2)18(13-23)21-24-19-5-3-4-6-20(19)26(21)22(17)25/h3-10H,11-12H2,1-2H3
Standard InChI Key GTIRMXNUAWBMSE-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N2CCC3=C2N4C5=CC=CC=C5N=C4C(=C3C)C#N
Canonical SMILES CC1=CC=C(C=C1)N2CCC3=C2N4C5=CC=CC=C5N=C4C(=C3C)C#N

Introduction

The compound 7-methyl-3-(4-methylphenyl)-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile is a complex organic molecule characterized by its tricyclic structure, multiple nitrogen atoms, and a carbonitrile functional group. This compound belongs to a class of heterocyclic compounds known for their diverse chemical and biological properties.

Synthesis Methods

The synthesis of such complex organic compounds typically involves multi-step reactions that require careful control of reaction conditions like temperature and pressure. Techniques such as high-performance liquid chromatography (HPLC) are often used to purify the final product, while spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry are employed to confirm its structure.

Chemical Reactions and Applications

  • Chemical Reactions: Compounds with similar structures can participate in various chemical reactions typical for heterocycles and nitriles. These reactions may require specific catalysts or reagents to facilitate transformations without degrading the sensitive tricyclic structure.

  • Applications: The applications of this compound are not well-documented, but similar compounds are often explored for their biological activities and potential uses in pharmaceuticals or materials science.

Data Tables

Given the lack of specific data on 7-methyl-3-(4-methylphenyl)-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile, the following table provides general information on similar compounds:

PropertyDescription
Molecular FormulaNot specified, but complex and saturated
Chemical StructureTriazatetracyclic with a carbonitrile group
Physical PropertiesNot detailed
Synthesis MethodsMulti-step reactions with HPLC purification
Chemical ReactionsTypical for heterocycles and nitriles
ApplicationsPotential in pharmaceuticals or materials science
Biological ActivityNot well-documented

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator